Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride
Overview
Description
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with a unique structure that combines a cyclobutylmethyl group with a pyrrolidinylmethyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the following steps:
Formation of Cyclobutylmethyl Ether: The initial step involves the preparation of cyclobutylmethyl ether. This can be achieved by reacting cyclobutylmethanol with an appropriate etherifying agent under controlled conditions.
Introduction of Pyrrolidinylmethyl Group: The next step involves the introduction of the pyrrolidinylmethyl group. This can be done by reacting the cyclobutylmethyl ether with a pyrrolidine derivative in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt of the compound is formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ether group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylmethyl ketone, while reduction could produce cyclobutylmethyl alcohol.
Scientific Research Applications
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethyl 3-pyrrolidinylmethyl ether: The non-hydrochloride form of the compound.
Cyclobutylmethylamine: A related compound with a simpler structure.
Pyrrolidinylmethyl ethers: A class of compounds with similar ether linkages but different substituents.
Uniqueness
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride is unique due to its combination of a cyclobutylmethyl group and a pyrrolidinylmethyl ether moiety This structure imparts specific chemical and biological properties that are not found in simpler or related compounds
Biological Activity
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclobutane ring linked to a pyrrolidine moiety, may confer distinct biological properties. This article explores the biological activity of this compound, synthesizing available research findings, potential applications, and future directions for investigation.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₂₀ClNO. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in biological assays and pharmaceutical formulations. The structural features include:
- Cyclobutane Ring : A four-membered carbon ring that may influence the compound's rigidity and interaction with biological targets.
- Pyrrolidine Structure : A five-membered nitrogen-containing heterocycle that can participate in various chemical reactions and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often include:
- Formation of the Cyclobutane Ring : Using cyclization reactions.
- Pyrrolidine Attachment : Via nucleophilic substitution or coupling reactions.
- Hydrochloride Salt Formation : To enhance solubility and stability.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest potential mechanisms include:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes or disease pathways.
Case Studies and Research Findings
- Neuropharmacological Effects : Initial studies have indicated that compounds similar to this compound can exhibit anxiolytic and antidepressant-like effects in animal models. These findings highlight the need for further exploration into its neuropharmacological properties.
- Antimicrobial Activity : Research has suggested that derivatives with similar structural features possess antimicrobial properties, indicating potential applications in treating infections.
- Cancer Research : Investigations into the compound's ability to modulate cellular pathways involved in cancer progression are ongoing, with preliminary data suggesting it may affect tumor cell viability.
Comparative Analysis
To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Methylpyrrolidine | Pyrrolidine ring with methyl group | Commonly used as a solvent |
Cyclopropylmethyl 3-pyrrolidinylmethyl ether | Smaller cycloalkane ring | Potentially different pharmacological profile |
Tetrahydropyran derivatives | Ether functionality | Varying degrees of water solubility |
The combination of a cyclobutane ring and a pyrrolidine structure in this compound suggests it may exhibit distinct pharmacological profiles compared to these analogs.
Future Directions
Further research is essential to elucidate the specific biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
- Mechanistic Studies : To clarify how this compound interacts at the molecular level with various biological targets.
- Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced efficacy and reduced side effects.
Properties
IUPAC Name |
3-(cyclobutylmethoxymethyl)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-9(3-1)7-12-8-10-4-5-11-6-10;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDLDZJRAHQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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